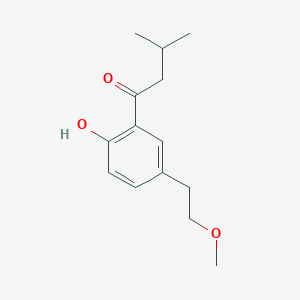
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyethyl group, and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methoxyphenyl): This compound has a similar structure but lacks the methoxyethyl group.
Ethanone, 1-(2-hydroxy-5-methylphenyl): This compound has a similar structure but lacks the methoxyethyl and methylbutanone moieties.
Uniqueness
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one is unique due to the presence of both the methoxyethyl and methylbutanone groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O3/c1-10(2)8-14(16)12-9-11(6-7-17-3)4-5-13(12)15/h4-5,9-10,15H,6-8H2,1-3H3 |
InChI Key |
HCIARXHTJFVHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


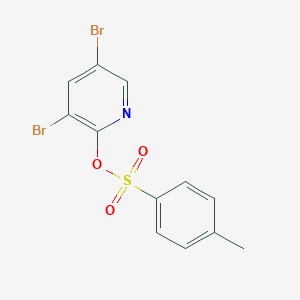
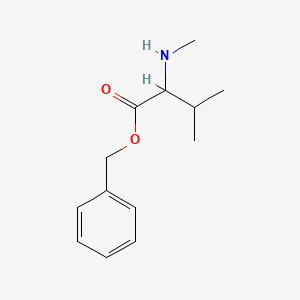
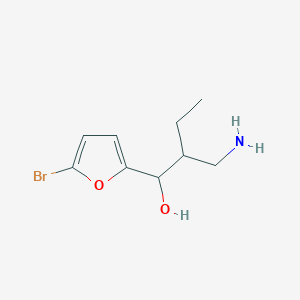

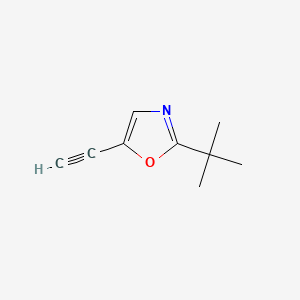
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
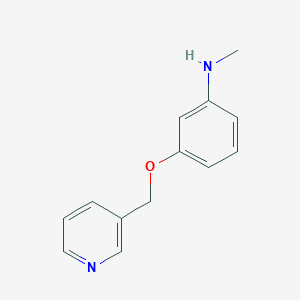
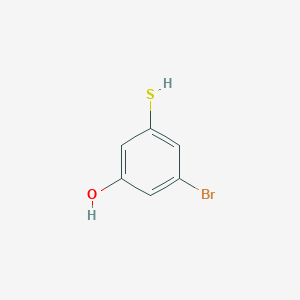

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

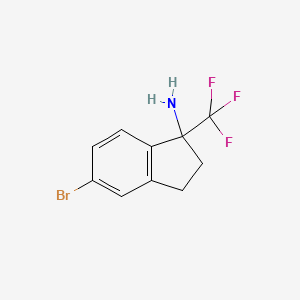
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
